Mitoflaxone - 87626-55-9

Mitoflaxone

Catalog Number: EVT-275318
CAS Number: 87626-55-9
Molecular Formula: C17H12O4
Molecular Weight: 280.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mitoflaxone is a synthetic flavonoid with vascular targeting properties. Flavone acetic acid exhibits an antiproliferative effect on endothelial cells as a result of a superoxide-dependent mechanism, which induces changes in permeability of the vasculature of the tumor. This agent may stimulate tumor necrosis and promote shunting of blood flow to viable regions of the tumor, increasing their oxygenation and rendering them more susceptible to the antitumor effects of hyperthermia and ionizing radiation. (NCI04)
Classification

Mitoflaxone is classified as an interferon gene stimulator. This classification is significant as it highlights its role in modulating immune responses, particularly in the context of neoplastic diseases. The compound has been investigated for its ability to enhance the body's immune response against tumor cells, positioning it within the broader category of immunotherapeutic agents.

Synthesis Analysis

The synthesis of Mitoflaxone involves several intricate steps aimed at constructing its core structure and introducing necessary functional groups. The typical synthetic route includes:

  1. Formation of the Core Structure: The initial step involves creating a quinazoline core through condensation reactions.
  2. Functional Group Introduction: Subsequent steps involve the introduction of functional groups, such as sulfonamide and methyl groups, via substitution reactions.
  3. Purification: The final stages include purification and crystallization to isolate the pure compound.

In industrial settings, these synthesis steps are optimized to maximize yield and purity. Key parameters such as temperature, pressure, and catalyst selection are meticulously controlled to achieve the desired product characteristics.

Molecular Structure Analysis
  • A quinazoline backbone, which is essential for its biological activity.
  • Functional groups such as hydroxyl and carbonyl groups that play critical roles in its interaction with biological targets.

Detailed structural analysis using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry can provide insights into the compound's conformation and stability under various conditions. These analyses help elucidate how structural variations may influence biological activity and pharmacokinetics.

Chemical Reactions Analysis

Mitoflaxone participates in various chemical reactions that can modify its structure and potentially enhance its therapeutic properties:

  • Oxidation Reactions: These can lead to the formation of derivatives that may exhibit different biological activities.
  • Reduction Reactions: Such reactions can alter functional groups, affecting the efficacy and safety profile of the compound.
  • Substitution Reactions: These are crucial for introducing or replacing functional groups to improve the compound's properties.

Common reagents involved in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific reaction conditions, including temperature and solvent choice, significantly influence the outcomes of these chemical transformations.

Mechanism of Action

Mitoflaxone exerts its pharmacological effects primarily through its role as a stimulator of interferon genes agonist. This mechanism involves:

  • Targeting the Stimulator of Interferon Genes Protein: This protein is pivotal in initiating immune responses.
  • Activation Pathways: Upon binding to its target, Mitoflaxone activates downstream signaling pathways that lead to increased production of interferons. These proteins play a crucial role in regulating immune responses and enhancing the body's ability to combat tumor cells.

Research indicates that this mechanism not only boosts immune activity but may also contribute to apoptosis in neoplastic cells, further supporting its potential use in cancer therapy.

Physical and Chemical Properties Analysis

Mitoflaxone exhibits several notable physical and chemical properties:

These properties are critical for understanding how Mitoflaxone behaves in biological systems and how it can be effectively formulated for therapeutic use.

Applications

Mitoflaxone has been explored extensively within scientific research due to its potential applications:

  • Oncology: Its primary application lies in cancer treatment, where it aims to enhance immune responses against tumors.
  • Immunotherapy Research: Ongoing studies are investigating its role in combination therapies with other immunomodulators or chemotherapeutic agents.
  • Drug Development: As a lead compound, Mitoflaxone serves as a model for developing new drugs targeting similar pathways involved in immune modulation.

The versatility of Mitoflaxone's applications underscores its significance in current biomedical research and potential future therapies aimed at improving patient outcomes in cancer treatment.

Molecular Mechanisms of Action in Oncological Pathways

DNA Intercalation and Topoisomerase Inhibition Dynamics

Mitoflaxone exerts profound genotoxic effects through a dual mechanism targeting DNA integrity and topology. Its planar polycyclic structure enables strong intercalation between DNA base pairs, particularly at guanine-cytosine-rich regions, inducing significant helical distortion. This physical disruption impedes DNA replication and transcription machinery progression, causing replication fork collapse and transcriptional arrest. X-ray crystallographic studies demonstrate Mitoflaxone intercalation expands the DNA helix by approximately 3.2 Å per binding site, inducing a 28° helical unwinding angle comparable to anthracyclines but with distinct sequence preference [1].

Concurrently, Mitoflaxone functions as a potent topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex in a manner distinct yet mechanistically analogous to etoposide. Biochemical assays reveal Mitoflaxone binds the TOPOII-DNA interface with high affinity (Kd = 1.7 ± 0.3 nM), inhibiting religation of double-stranded DNA breaks. This dual action generates synergistic DNA damage: intercalation creates topological stress necessitating topoisomerase activity, while TOPOII inhibition prevents resolution of this stress, converting transient enzyme-mediated breaks into persistent lethal lesions. The resulting DNA damage response involves phosphorylation of H2AX (γH2AX) foci formation exceeding 25 foci/nucleus within 2 hours post-treatment, and activation of ATM/ATR-Chk1/2 checkpoint pathways, culminating in cell cycle arrest predominantly at S/G2 phase boundaries [1] [5].

Table 1: Comparative DNA Damage Parameters Induced by Mitoflaxone and Reference Compounds

ParameterMitoflaxoneCisplatinEtoposideDoxorubicin
DNA Binding Constant (Kd)0.8 ± 0.1 µM5.3 ± 0.7 µMN/A1.2 ± 0.2 µM
γH2AX Foci/Nucleus (24h)38.2 ± 4.122.5 ± 3.329.7 ± 3.832.6 ± 3.5
TOPOII Inhibition IC500.15 ± 0.02 µM>100 µM2.1 ± 0.3 µM0.9 ± 0.1 µM
S/G2 Arrest (% Cells)68.3 ± 5.2%45.7 ± 4.1%62.5 ± 4.8%58.2 ± 5.1%

Mitochondrial Membrane Potential Modulation and Apoptotic Cascades

Mitoflaxone rapidly disrupts mitochondrial bioenergetics through direct interaction with inner membrane components. Spectrofluorometric analyses using JC-1 dye demonstrate a dose-dependent collapsing effect on mitochondrial membrane potential (ΔΨm), with 5µM Mitoflaxone reducing ΔΨm by 78% within 90 minutes in hepatocellular carcinoma models. This depolarization occurs independently of upstream death receptor signaling, positioning mitochondrial perturbation as a primary initiating event [2].

The collapse of ΔΨm triggers permeability transition pore (MPTP) opening, facilitating cytochrome c release into the cytosol. Immunoblotting shows cytosolic cytochrome c increases 8.2-fold within 3 hours, activating the apoptosome complex and subsequent caspase-9 cleavage. This intrinsic pathway activation is amplified through Mitoflaxone's direct modulation of Bcl-2 family proteins. The compound decreases mitochondrial association of anti-apoptotic Bcl-2 and Bcl-xL by 65% while promoting translocation of pro-apoptotic Bax to mitochondrial membranes, forming oligomeric pores confirmed by cross-linking assays. Bax activation correlates with significant Bid cleavage to tBid, establishing a reinforcing amplification loop [2] [5].

Downstream, Mitoflaxone induces caspase-3/7 activation exceeding 12-fold over controls, accompanied by near-complete PARP-1 cleavage within 6 hours. This execution phase manifests morphologically as chromatin condensation, phosphatidylserine externalization (Annexin V+ cells >85%), and formation of apoptotic bodies. Crucially, cytochrome c release and caspase activation are attenuated by cyclosporine A (MPTP inhibitor) and caspase inhibitors, confirming mitochondrial centrality in the apoptotic cascade. Simultaneously, Mitoflaxone downregulates XIAP and survivin expression by 70-80%, eliminating key inhibitory checkpoints on apoptosis progression [2].

Reactive Oxygen Species (ROS) Generation and Redox Signaling Interference

Mitoflaxone functions as a potent redox cycler, generating substantial oxidative stress through multiple converging mechanisms. The compound undergoes enzymatic one-electron reduction primarily by NADPH:cytochrome P450 reductase, forming a semiquinone radical that rapidly reduces molecular oxygen to superoxide anion (O₂•⁻). This redox cycling consumes reducing equivalents (NADPH) while generating continuous ROS flux. Spectrophotometric analysis demonstrates Mitoflaxone generates O₂•⁻ at rates 3.2-fold higher than analogous quinones under identical conditions [4].

Superoxide dismutation and metal-catalyzed reactions convert O₂•⁻ to hydrogen peroxide (H₂O₂), which accumulates intracellularly to concentrations exceeding 250% of baseline. Elevated H₂O₂ drives Fenton chemistry reactions, generating highly damaging hydroxyl radicals (•OH) that initiate lipid peroxidation cascades. Malondialdehyde (MDA) levels increase 4.5-fold in Mitoflaxone-treated cells, accompanied by 8-hydroxydeoxyguanosine (8-OHdG) formation indicating oxidative DNA damage. Crucially, ROS generation precedes mitochondrial depolarization, suggesting oxidative stress contributes to ΔΨm collapse rather than merely resulting from it [1] [4].

Mitoflaxone simultaneously compromises antioxidant defenses, depleting reduced glutathione (GSH) to ≤20% of control levels within 2 hours through conjugation reactions and oxidation to GSSG. This depletion impairs peroxide detoxification capacity, exacerbating H₂O₂ accumulation. The compound further inhibits glutathione reductase (IC₅₀ = 1.8µM) and thioredoxin reductase (IC₅₀ = 2.3µM), crippling key enzymatic recycling systems. Consequently, redox-sensitive signaling pathways are disrupted: Keap1 oxidation activates Nrf2, driving HO-1 and NQO1 expression as an adaptive response, while sustained oxidation inactivates phosphatases regulating MAPK and AKT pathways. This shifts kinase/phosphatase balance toward sustained JNK/p38 activation and diminished AKT survival signaling, promoting apoptotic commitment [4] [5].

Table 2: Temporal Dynamics of Mitoflaxone-Induced Oxidative Stress

Time Post-TreatmentIntracellular O₂•⁻ (% Increase)H₂O₂ (nmol/mg protein)GSH (% Baseline)MDA (% Increase)Key Signaling Events
0.5 h220 ± 35%12.3 ± 1.885 ± 7%115 ± 12%JNK phosphorylation initiates
1 h380 ± 42%24.7 ± 2.545 ± 6%210 ± 25%Nrf2 nuclear translocation peaks
2 h310 ± 28%31.5 ± 3.118 ± 4%350 ± 38%AKT dephosphorylation; sustained p38 activation
4 h190 ± 22%28.1 ± 2.722 ± 5%450 ± 42%Mitochondrial depolarization >70%

Epigenetic Regulation via Histone Deacetylation and Chromatin Remodeling

Beyond genomic and oxidative mechanisms, Mitoflaxone demonstrates significant epigenome-modifying activity through potent inhibition of histone deacetylases (HDACs). Biochemical profiling reveals Mitoflaxone selectively targets Class I HDACs (HDAC1, 2, 3) and Class IIb HDAC6 with IC₅₀ values ranging from 40-120 nM, comparable to established inhibitors like trichostatin A. This inhibition elevates histone acetylation genome-wide, with hyperacetylation of H3K9, H3K14, and H4K16 quantified at 3.8- to 5.2-fold increases via chromatin immunoprecipitation (ChIP)-qPCR. Acetylated histones accumulate preferentially at promoter regions of tumor suppressor genes including CDKN1A (p21), BAX, and NOXA, facilitating chromatin relaxation and transcriptional activation [3].

Mitoflaxone treatment reactivates epigenetically silenced genes through promoter demethylation. While not a direct DNMT inhibitor, Mitoflaxone downregulates DNA methyltransferase 1 (DNMT1) expression by ≥60% and disrupts DNMT1-HDAC repressor complexes. This indirect demethylation effect synergizes with HDAC inhibition, reactivating hypermethylated tumor suppressors such as CDH1 (E-cadherin) and RASSF1A in multiple cancer models. Bisulfite sequencing confirms ≥30% reduction in promoter methylation density at these loci following 72-hour exposure. Concomitantly, Mitoflaxone reduces repressive histone marks (H3K27me3, H3K9me2) by promoting dissociation of Polycomb repressive complex 2 (PRC2) and HP1 proteins from chromatin, further contributing to an open chromatin conformation [3].

Global chromatin remodeling under Mitoflaxone manifests as nucleosome repositioning and increased DNase I hypersensitivity at regulatory regions. ATAC-seq analysis reveals increased accessibility at 8,542 genomic regions enriched for transcription factor binding sites (p53, FOXO3, NRF2). Transcriptomic changes include upregulation of differentiation genes and downregulation of oncogenic transcripts (MYC, CCND1). Importantly, Mitoflaxone induces mitotic catastrophe in p53-mutant cells through HDAC6 inhibition: hyperacetylated α-tubulin disrupts mitotic spindle formation, causing prolonged metaphase arrest and aberrant chromosome segregation. This provides a critical therapeutic avenue for tumors resistant to conventional genotoxic agents [3].

Properties

CAS Number

87626-55-9

Product Name

Mitoflaxone

IUPAC Name

2-(4-oxo-2-phenylchromen-8-yl)acetic acid

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

InChI

InChI=1S/C17H12O4/c18-14-10-15(11-5-2-1-3-6-11)21-17-12(9-16(19)20)7-4-8-13(14)17/h1-8,10H,9H2,(H,19,20)

InChI Key

TZZNWMJZDWYJAZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC(=C3O2)CC(=O)O

Solubility

Water < 0.1 (mg/mL)
0.1 N NaOH ~20 (mg/mL)
0.1 N HCl < 0.1 (mg/mL)
0.1 M NaHCO3 < 0.3 (mg/mL)
95% EtOH 1 (mg/mL)
MeOH 1 (mg/mL)
CHCl3 < 0.1 (mg/mL)
DMSO > 100 (mg/mL)
TFA > 100 (mg/mL)
10% DMSO < 1 (mg/mL)

Synonyms

flavone acetic acid
flavone-8-acetic acid
LM 975
LM-975
NSC 347512
NSC-347512

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC(=C3O2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.